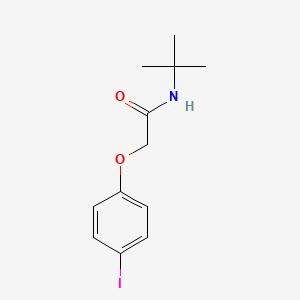

N-tert-butyl-2-(4-iodophenoxy)acetamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-tert-butyl-2-(4-iodophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16INO2/c1-12(2,3)14-11(15)8-16-10-6-4-9(13)5-7-10/h4-7H,8H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZLWGNLVXAWAJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)COC1=CC=C(C=C1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16INO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Amide Chemistry and Phenoxyacetamide Derivatives

The amide functional group is one of the most fundamental and prevalent linkages in organic chemistry and biochemistry, famously connecting amino acids to form peptides and proteins. Acetamide (B32628) is a simple amide derived from acetic acid and ammonia. wikipedia.org The broader class of phenoxyacetamide derivatives, to which N-tert-butyl-2-(4-iodophenoxy)acetamide belongs, features a 2-phenoxyacetamide core structure. This core has attracted considerable research attention due to its presence in molecules exhibiting a wide array of pharmacological activities. tandfonline.com

Research into phenoxyacetamide derivatives has revealed their potential as:

Anticancer agents tandfonline.comnih.gov

Antiviral compounds tandfonline.com

Antioxidants tandfonline.com

Anti-inflammatory agents tandfonline.com

Insecticidal agents tandfonline.com

Herbicides acs.org

The synthesis of novel phenoxyacetamide derivatives is an active area of investigation, with studies exploring their efficacy against various biological targets, including cancer cell lines like HepG2 and as potential insecticides. tandfonline.commdpi.com The versatility of the phenoxyacetamide nucleus allows for the synthesis of diverse compound libraries, which are then screened for various biological activities. mdpi.comfrontiersin.org

Significance of Iodinated Aromatic Systems in Organic Synthesis and Functionalization

The presence of an iodine atom on the aromatic ring of N-tert-butyl-2-(4-iodophenoxy)acetamide is of particular importance from a synthetic chemistry perspective. Iodinated aromatic compounds, or iodoarenes, are highly valuable intermediates in organic synthesis. nih.govmdpi.com The carbon-iodine bond is the least stable among the carbon-halogen bonds, making the iodine substituent an excellent leaving group in a variety of chemical reactions.

This reactivity makes iodoarenes key substrates for numerous transition metal-catalyzed cross-coupling reactions. nih.govmdpi.com These reactions, such as the Suzuki-Miyaura coupling, allow for the formation of new carbon-carbon bonds, enabling the construction of more complex molecular architectures from simpler precursors. mdpi.com The electrophilic iodination of phenols and their derivatives is a direct method for producing these useful intermediates. nih.gov The introduction of iodine into an organic molecule opens up extensive possibilities for creating diverse derivatives, which is crucial for developing new biologically active compounds. mdpi.comresearchgate.net

Role of the Tert Butyl Moiety in Molecular Design and Steric Considerations

The N-tert-butyl group is a prominent feature in molecular design and medicinal chemistry due to its unique properties. rsc.orgresearchgate.net As a bulky, sterically demanding group, it can significantly influence a molecule's reactivity and conformation. rsc.orgresearchgate.net This "tert-butyl effect" can be used to provide kinetic stabilization to a compound or to control the selectivity of a chemical reaction. researchgate.net

In the context of drug design and medicinal chemistry, the tert-butyl group serves several functions:

Steric Shielding : It can act as a steric shield, protecting adjacent functional groups from chemical or enzymatic degradation, which can enhance the metabolic stability of a compound. researchgate.nethyphadiscovery.com

Modulating Lipophilicity : The tert-butyl group is highly lipophilic, which can impact a molecule's solubility, its ability to cross cell membranes, and its interaction with biological targets. nih.govacs.org While its high lipophilicity can sometimes be a drawback, it is a critical parameter that medicinal chemists modulate to optimize a drug candidate's pharmacokinetic profile. hyphadiscovery.comacs.org

Conformational Rigidity : Its bulk can restrict the rotation around nearby bonds, locking the molecule into a specific conformation. This structural rigidity can be crucial for binding to a specific biological target with high affinity and selectivity. researchgate.net

The incorporation of a tert-butyl group is a common strategy to improve the properties of bioactive molecules, although its effects on metabolism and solubility must be carefully considered. hyphadiscovery.comnih.gov

Structure Activity Relationship Sar and Mechanistic Biological Studies in Vitro of N Tert Butyl 2 4 Iodophenoxy Acetamide Analogs

Design Principles and Scaffolding Implications of the Acetamide (B32628) Moiety

The acetamide group is a fundamental component in the design of numerous biologically active compounds, serving as a versatile scaffold. Molecules with an acetamide linkage are known to exhibit a wide spectrum of biological activities. The structural rigidity and hydrogen bonding capabilities of the acetamide moiety are crucial for its function as a pharmacophore.

The nitrogen and oxygen atoms of the acetamide group can act as hydrogen bond donors and acceptors, respectively, facilitating interactions with amino acid residues in the active sites of enzymes and receptors. For instance, in a series of quinazolinone-based acetamide derivatives developed as anti-leishmanial agents, the acetamide linker was found to be crucial for their activity.

Influence of the tert-Butyl Group on Molecular Recognition and Target Binding

The incorporation of a tert-butyl group significantly impacts the physicochemical and pharmacokinetic properties of a molecule. Its bulky nature and high lipophilicity play a pivotal role in molecular recognition and target binding.

Steric Effects and Lipophilicity Modulation

The tert-butyl group is one of the most sterically demanding substituents used in medicinal chemistry. This steric hindrance can be advantageous, as it can lock the molecule into a specific conformation that is favorable for binding to a biological target. It can also shield susceptible parts of the molecule from metabolic degradation, thereby increasing its biological half-life.

The high lipophilicity of the tert-butyl group, a result of its four carbon atoms, enhances the molecule's ability to cross biological membranes. However, excessive lipophilicity can lead to undesirable properties, such as poor solubility and non-specific binding. Therefore, the strategic placement of a tert-butyl group is a key consideration in drug design.

Role in Binding Affinity and Selectivity

The tert-butyl group can significantly influence the binding affinity and selectivity of a compound. Its bulky nature can create favorable van der Waals interactions within a hydrophobic pocket of a target protein, leading to enhanced binding affinity. For example, in a series of inhibitors for the SARS-CoV 3CL protease, a tert-butyl group was found to be optimal for fitting into a specific hydrophobic pocket of the enzyme.

The steric bulk of the tert-butyl group can also impart selectivity. By designing a molecule where the tert-butyl group prevents binding to off-target proteins due to steric clashes, a higher degree of selectivity for the desired target can be achieved.

Impact of the 4-Iodo Substitution on Biological Activity

The substitution of a halogen atom, particularly iodine, at the 4-position of the phenoxy ring has profound effects on the biological activity of the molecule. These effects can be attributed to both halogen bonding and electronic modulation of the aromatic ring.

Halogen Bonding Interactions in Biological Systems

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base), such as an oxygen, nitrogen, or sulfur atom in a biological molecule. The strength of this interaction increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F.

The iodine atom in N-tert-butyl-2-(4-iodophenoxy)acetamide can form strong halogen bonds with suitable acceptor groups in a protein's binding site, such as the backbone carbonyl oxygen of an amino acid residue. This highly directional interaction can significantly contribute to the binding affinity and specificity of the compound.

The importance of halogen bonding is exemplified in the binding of thyroid hormones to their transport proteins, where short I···O contacts are observed. Similarly, in the design of enzyme inhibitors, replacing a hydrogen or a smaller halogen with iodine can lead to a substantial increase in affinity, sometimes by up to two orders of magnitude.

Electronic Effects on Ligand-Target Interactions

The iodine atom also exerts electronic effects on the phenoxy ring. While halogens are generally considered to be deactivating groups in electrophilic aromatic substitution due to their inductive electron-withdrawing effect, they are also ortho, para-directing due to their resonance electron-donating effect.

In Vitro Mechanistic Investigations on Biological Targets

There is no published research detailing the in vitro effects of this compound on specific biological targets such as enzymes or receptors. Consequently, data on its potential enzyme inhibition, or agonistic or antagonistic activity at receptors, is currently unavailable.

Specific details regarding the molecular recognition and binding mode of this compound with any biological target have not been reported. Molecular docking and crystallographic studies, which would provide insight into the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds) driving its binding affinity and selectivity, have not been published for this compound.

As there is no information suggesting that this compound acts as an irreversible inhibitor, no covalent docking studies have been performed or reported. This type of analysis is only applicable when a compound is known to form a permanent covalent bond with its biological target.

A comparative analysis between the pharmacophoric features of this compound and those of established pharmacophores for any particular target class is not possible without foundational data on its biological activity and binding mode. Such an analysis would require knowledge of which biological targets it interacts with and the key chemical features responsible for this interaction.

Applications in Chemical Biology and Advanced Materials Research

Chemical Probes and Ligands for Target Identification and Validation

The structure of N-tert-butyl-2-(4-iodophenoxy)acetamide makes it an attractive candidate for the design of chemical probes and ligands aimed at identifying and validating biological targets. Chemical probes are small molecules that can be used to study the function of proteins and other biomolecules in their native environment.

Design and Synthesis of Affinity-Based Probes

Affinity-based probes are designed to bind specifically to a target protein, allowing for its isolation and identification. The synthesis of such probes often involves the incorporation of a reporter tag (like a fluorophore or a biotin molecule) and a reactive group for covalent modification of the target. The this compound scaffold is well-suited for this purpose. The iodophenyl group can serve as a handle for cross-coupling reactions to attach various reporter tags or reactive moieties.

The general design of an affinity-based probe based on this scaffold would involve:

A recognition element: The core this compound structure, which would be optimized for binding to a specific protein target.

A reactive group: The aryl iodide can be converted into a more reactive group, such as a diazirine or a benzophenone, for photo-affinity labeling.

A reporter tag: An alkyne or azide group could be introduced to allow for "click" chemistry-based attachment of a reporter tag for visualization or purification.

Application in Chemoproteomics and Electroaffinity Labeling Platforms

Chemoproteomics is a field that utilizes chemical probes to study protein function and drug interactions on a proteome-wide scale. Probes based on this compound could be employed in chemoproteomic workflows to identify the cellular targets of a drug or to profile the activity of specific enzyme families.

A particularly innovative application lies in the realm of electroaffinity labeling. This technique uses an electrochemical trigger to activate a probe and induce covalent labeling of a target protein. The aryl iodide in this compound could potentially be harnessed for such applications, as aryl halides can undergo electrochemical reduction to generate reactive radical species. This approach offers a temporally and spatially controlled method for target identification, minimizing off-target effects.

Scaffold for Novel Chemical Entities in Medicinal Chemistry (based on related structures)

The phenoxyacetamide scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. By analogy to these related structures, this compound represents a valuable starting point for the development of new therapeutic agents.

Development as Peptidomimetics with Enhanced Biostability

Peptidomimetics are compounds that mimic the structure and function of peptides but are designed to have improved properties, such as increased stability to enzymatic degradation and better oral bioavailability. The phenoxyacetamide backbone can be considered a peptidomimetic scaffold, where the ether linkage replaces a peptide bond. The tert-butyl group can mimic the side chain of a bulky amino acid, while the iodophenyl group offers a site for further functionalization to mimic other amino acid residues or to enhance binding to a target protein. The development of peptidomimetics based on this scaffold could lead to new drugs for a range of diseases where protein-protein interactions play a key role.

Exploration in the Context of Anti-HIV Research

The development of novel anti-HIV agents is a continuous effort to combat the emergence of drug-resistant viral strains. Structure-based drug design has been instrumental in the development of potent HIV-1 protease inhibitors. While there is no direct evidence of this compound having anti-HIV activity, the phenoxyacetamide scaffold has been explored in the design of inhibitors for various viral enzymes. The structural features of this compound could be incorporated into inhibitor designs targeting key HIV proteins like reverse transcriptase or integrase. The iodophenyl group, in particular, could be used to form halogen bonds with the target protein, a strategy that has been successfully employed to enhance the potency of other inhibitors.

Contribution to Anticancer Agent Discovery (e.g., enzyme inhibitors, cytotoxic modulators)

A significant body of research has demonstrated the potential of phenoxyacetamide derivatives as anticancer agents. These compounds have been shown to exhibit cytotoxic activity against a variety of cancer cell lines, including breast, liver, and neuroblastoma cells. The mechanism of action for these derivatives is often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as kinases or histone deacetylases.

Potential as Agonists or Antagonists for G-Protein Coupled Receptors (e.g., GPR119)

G-Protein Coupled Receptors (GPCRs) are a large family of transmembrane proteins that play crucial roles in cellular signaling and are major targets for drug discovery. GPR119, for instance, is expressed in pancreatic β-cells and intestinal enteroendocrine cells and is a target for treating type 2 diabetes.

While this compound itself is not a known GPR119 agonist, its phenoxy acetamide (B32628) core is a relevant scaffold in the design of such molecules. Research into GPR119 agonists has shown that molecules incorporating phenylacetamide and phenoxy analogue structures can exhibit high potency. nih.govnih.gov The design of potent GPR119 agonists often involves modifying the aromatic ring and the amide substitution to optimize properties like potency, lipophilicity, and metabolic stability.

The subject compound serves as an excellent starting point for such modifications. The 4-iodo position is particularly advantageous, allowing for the introduction of various chemical groups through well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This enables the systematic exploration of the chemical space around the core scaffold to identify substituents that may confer high-affinity binding and agonist or antagonist activity at GPR119 or other GPCRs.

| Structural Feature | Relevance to GPCR Ligand Design | Potential Modification |

|---|---|---|

| Phenoxy Acetamide Core | Serves as a foundational scaffold present in known GPR119 modulators. nih.gov | Maintain core while modifying peripheral substituents. |

| N-tert-butyl Group | Provides steric bulk and lipophilicity, influencing binding pocket interactions and pharmacokinetic properties. | Replace with other alkyl or cycloalkyl groups to probe steric requirements. |

| 4-Iodophenyl Group | Acts as a key site for synthetic elaboration to explore structure-activity relationships (SAR). | Use in cross-coupling reactions to attach diverse aromatic, heteroaromatic, or aliphatic groups. |

Development as Bromodomain Inhibitors (e.g., BRD4)

Bromodomain and Extra-Terminal (BET) proteins, such as BRD4, are epigenetic "readers" that recognize acetylated lysine residues on histones, playing a critical role in transcriptional regulation. Inhibitors of BRD4 are of significant interest for the treatment of cancer and inflammatory diseases.

Successful BRD4 inhibitors typically engage with the acetyl-lysine binding pocket through a combination of hydrogen bonds and hydrophobic interactions. A key interaction involves a hydrogen bond to the asparagine residue (Asn140 in BRD4-BD1) and interactions with a deep hydrophobic cavity. chemrxiv.org

This compound possesses the fundamental components to be elaborated into a BRD4 inhibitor. The amide group can act as a hydrogen bond donor/acceptor, while the aromatic ring can engage in hydrophobic interactions. The true potential of this molecule lies in using the iodine as a synthetic anchor to build more complex functionalities that can effectively occupy the binding site and mimic the acetyl-lysine motif. Structure-activity relationship studies are critical in this field, and this compound provides a platform for generating a focused library of derivatives for screening. nih.govresearchgate.net

Ligands for Translocator Protein (TSPO) Research

The translocator protein (TSPO) is an outer mitochondrial membrane protein that is upregulated in response to neuroinflammation and is a key biomarker in neurodegenerative diseases and gliomas. Positron Emission Tomography (PET) imaging using TSPO-targeted radioligands is a major area of research.

Many high-affinity TSPO ligands are based on an acetamide scaffold. Prominent examples include phenoxypyridinylacetamides (e.g., PBR28) and pyrazolopyrimidine acetamides (e.g., DPA-714). nih.govmdpi.com These structures highlight the importance of the N-disubstituted acetamide moiety for TSPO binding.

This compound is a structurally relevant precursor for novel TSPO ligands. The N-tert-butyl acetamide group fits the general pharmacophore, and the iodophenyl ring is a feature seen in other imaging agents. The iodine atom itself can be a site for introducing a radionuclide (e.g., Iodine-123 for SPECT imaging) or can be replaced with other groups, such as a fluoroethoxy moiety common in PET ligands, via nucleophilic substitution or other synthetic transformations. nih.govmdpi.com The development of TSPO ligands often involves fine-tuning the scaffold to achieve high affinity and, importantly, to overcome challenges related to genetic polymorphisms (A147T) that can affect ligand binding. nih.gov

| Target | Key Structural Motif in Known Ligands | Relevance of this compound |

|---|---|---|

| BRD4 | Hydrogen-bonding moiety and hydrophobic groups to occupy acetyl-lysine pocket. chemrxiv.org | Amide group for H-bonding; iodophenyl group allows attachment of larger hydrophobic fragments. |

| TSPO | N-disubstituted acetamide core and halogenated aromatic rings. nih.govmdpi.com | Directly contains the acetamide scaffold and an iodophenyl ring suitable for modification or radiolabeling. |

Precursor in Advanced Materials Science Research

The same structural features that make this compound attractive for chemical biology also give it potential in materials science, particularly as a building block for functional polymers and self-assembling systems.

Intermediate in the Synthesis of Functional Polyimides

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. They are typically synthesized through the polymerization of diamine and dianhydride monomers. nih.gov

While this compound is not itself a monomer, its structure is well-suited for conversion into a novel diamine monomer. The iodine atom provides a reactive site for carbon-carbon bond-forming reactions. For example, a palladium-catalyzed coupling reaction (e.g., Sonogashira or Suzuki coupling) could be used to dimerize the molecule or link it to another aromatic core. Subsequent chemical steps, such as the reduction of strategically introduced nitro groups, could then generate the necessary diamine functionality. researchgate.netnih.gov

The incorporation of the bulky tert-butyl group and the flexible phenoxy ether linkage into the resulting polyimide backbone would be expected to enhance solubility and processability, while potentially lowering the dielectric constant—properties that are highly desirable for applications in microelectronics and aerospace.

Potential in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the organization of molecules into larger, ordered structures through non-covalent interactions. These interactions, though weaker than covalent bonds, can collectively create highly complex and functional materials.

This compound possesses multiple functional groups capable of directing self-assembly.

Hydrogen Bonding: The secondary amide (N-H) is an excellent hydrogen bond donor, while the carbonyl oxygen (C=O) and ether oxygen are hydrogen bond acceptors. This allows for the formation of one-dimensional tapes or two-dimensional sheets.

π-π Stacking: The aromatic phenyl ring can stack with neighboring rings, contributing to the stability of the assembly.

Halogen Bonding: The iodine atom is a powerful halogen bond donor. This is a highly directional, non-covalent interaction where the electropositive region on the iodine atom (the σ-hole) interacts with an electron-rich Lewis base (such as the carbonyl oxygen of another molecule). nih.govmdpi.com The strength and directionality of halogen bonds make them a precise tool for engineering crystal structures and supramolecular materials. nih.govresearchgate.net

The interplay between these different non-covalent forces could lead to the formation of complex and predictable hierarchical structures, such as gels, liquid crystals, or porous organic frameworks, making this compound a promising building block for the rational design of new functional materials. arxiv.orgnsf.gov

| Non-Covalent Interaction | Originating Functional Group | Potential Role in Self-Assembly |

|---|---|---|

| Hydrogen Bond | -C(=O)NH- | Formation of 1D chains or 2D sheets. |

| π-π Stacking | Phenyl Ring | Stabilization of layered structures. |

| Halogen Bond | Iodine Atom | Directional control for creating specific 3D architectures. nih.gov |

| Steric Influence | tert-Butyl Group | Modulates packing density and influences overall assembly geometry. |

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

The application of artificial intelligence (AI) and machine learning (ML) has become a cornerstone of modern drug discovery and materials science. nih.govnih.govmdpi.com These computational tools offer the potential to significantly accelerate the design and development of novel compounds by predicting their properties and activities. In the context of N-tert-butyl-2-(4-iodophenoxy)acetamide, AI and ML can be leveraged in several ways:

Predictive Modeling of Biological Activity: By training algorithms on large datasets of known bioactive molecules, it is possible to predict the potential biological targets of this compound. Studies on related phenoxyacetamide and phenylacetamide derivatives have demonstrated the utility of computational approaches in identifying novel inhibitors for various enzymes. nih.govnih.gov For instance, hierarchical docking-based virtual screening combined with molecular dynamics simulations has been successfully used to identify phenoxyacetamide derivatives as potential inhibitors of Dot1-like protein (DOT1L), a target in acute leukemias. nih.gov Similar methodologies could be applied to predict the interaction of this compound with a wide range of protein targets.

In Silico Optimization: Once a potential biological target is identified, AI and ML algorithms can be used to suggest structural modifications to this compound to enhance its binding affinity, selectivity, and pharmacokinetic properties. nih.gov This in silico optimization process can significantly reduce the number of compounds that need to be synthesized and tested experimentally, thereby saving time and resources.

Toxicity Prediction: A major hurdle in drug development is unforeseen toxicity. AI models can be trained to predict the potential toxicity of a compound based on its chemical structure, helping to flag potential issues early in the development process. mdpi.com

| Step | Description | AI/ML Tools |

| 1 | Target Identification | Virtual screening, molecular docking simulations |

| 2 | Hit-to-Lead Optimization | Generative models, quantitative structure-activity relationship (QSAR) modeling |

| 3 | ADMET Prediction | Predictive models for absorption, distribution, metabolism, excretion, and toxicity |

| 4 | Synthesis Prioritization | Retrosynthesis prediction algorithms |

High-Throughput Screening and Combinatorial Library Synthesis of Analogs

High-throughput screening (HTS) is a powerful technology that allows for the rapid testing of thousands to millions of compounds for a specific biological activity. nih.govpharmtech.com Paired with combinatorial chemistry, which enables the rapid synthesis of large libraries of related compounds, HTS can be a formidable engine for drug discovery. researchgate.net

For this compound, a combinatorial library of analogs could be synthesized by systematically varying the substituents on the phenoxy ring and modifying the tert-butyl group. This library could then be subjected to HTS against a panel of biological targets to identify "hit" compounds with desired activities.

The general process would involve:

Library Design: Computational tools can aid in the design of a diverse library of analogs with a range of physicochemical properties.

Solid-Phase Synthesis: Solid-phase synthesis is often employed in combinatorial chemistry to simplify the purification of the resulting compounds.

High-Throughput Screening: The synthesized library is then screened using automated robotic systems and sensitive detection methods. pharmtech.com

Hit Confirmation and Validation: The activity of the identified hits is then confirmed and further validated through secondary assays.

The following table outlines a potential combinatorial library based on the this compound scaffold.

| Scaffold Position | R1 (Phenoxy Ring) | R2 (Amide) |

| Variation 1 | -H | -CH(CH3)2 |

| Variation 2 | -Cl | -Cyclopropyl |

| Variation 3 | -F | -CH2CH2OH |

| Variation 4 | -CH3 | -Phenyl |

Exploration of this compound in Optoelectronic Materials Research

Organic compounds are increasingly being investigated for their potential applications in electronic and photonic devices. edu.krd The presence of an iodine atom in this compound makes it an intriguing candidate for research in optoelectronic materials. Iodine doping is a known strategy to tune the optoelectronic properties of organic polymers, often leading to an increase in electrical conductivity. nih.gov

The introduction of iodine into an organic molecule can influence its electronic properties in several ways:

Heavy Atom Effect: The heavy iodine atom can enhance intersystem crossing, a process that can be useful in applications such as phosphorescent organic light-emitting diodes (OLEDs).

Charge-Transfer Complexes: Iodinated compounds can form charge-transfer complexes, which can impact their conductivity and optical absorption characteristics. nih.gov

Band Gap Engineering: The incorporation of iodine can modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby tuning the optical band gap of the material. nih.gov

Future research could involve the synthesis of thin films of this compound and its derivatives to characterize their optical and electrical properties. Techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, and cyclic voltammetry would be instrumental in evaluating their potential for applications in devices like organic solar cells and light-emitting diodes. longdom.org

Advanced Mechanistic Studies using Biophysical Techniques

Should this compound be identified as a biologically active molecule, a deep understanding of its mechanism of action at the molecular level would be crucial for its further development. A suite of advanced biophysical techniques can be employed to elucidate the interactions between this small molecule and its biological target. nih.govspringernature.comresearchgate.net

Key biophysical methods and the information they can provide are summarized in the table below.

| Biophysical Technique | Information Gained |

| Isothermal Titration Calorimetry (ITC) | Provides a complete thermodynamic profile of the binding interaction, including binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). nih.gov |

| Surface Plasmon Resonance (SPR) | Measures the kinetics of binding, including association (kon) and dissociation (koff) rates, in real-time. researchgate.netnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Can identify the specific atoms on both the small molecule and the protein that are involved in the binding interaction, providing structural details of the complex in solution. nih.gov |

| X-ray Crystallography | Provides a high-resolution, three-dimensional structure of the small molecule bound to its protein target, revealing the precise binding mode. nih.gov |

| Differential Scanning Fluorimetry (DSF) | A high-throughput method to assess the thermal stability of a protein upon ligand binding, often used for initial screening and validation of hits. nih.gov |

By employing these techniques, researchers can build a comprehensive picture of how this compound interacts with its biological target, which is invaluable for rational drug design and optimization. worldscientific.com

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.